molecular formula C14H11ClN4O2 B12470610 3-[(1H-benzotriazol-1-ylmethyl)amino]-4-chlorobenzoic acid

3-[(1H-benzotriazol-1-ylmethyl)amino]-4-chlorobenzoic acid

Katalognummer: B12470610
Molekulargewicht: 302.71 g/mol
InChI-Schlüssel: PZHAJHXODQNVGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole moiety attached to a benzoic acid structure, which imparts unique chemical and physical properties.

Eigenschaften

Molekularformel

C14H11ClN4O2

Molekulargewicht

302.71 g/mol

IUPAC-Name

3-(benzotriazol-1-ylmethylamino)-4-chlorobenzoic acid

InChI

InChI=1S/C14H11ClN4O2/c15-10-6-5-9(14(20)21)7-12(10)16-8-19-13-4-2-1-3-11(13)17-18-19/h1-7,16H,8H2,(H,20,21)

InChI-Schlüssel

PZHAJHXODQNVGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=NN2CNC3=C(C=CC(=C3)C(=O)O)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID typically involves the reaction of 4-chlorobenzoic acid with 1H-1,2,3-benzotriazole-1-methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions and enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular processes by binding to DNA or proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]BENZOIC ACID
  • 4-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]BENZOIC ACID
  • 2-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]BENZOIC ACID

Uniqueness

3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID is unique due to the presence of the chlorine atom in the benzoic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.